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molecular formula C9H7NO2 B3190091 3-(Isoxazol-5-yl)phenol CAS No. 391927-01-8

3-(Isoxazol-5-yl)phenol

Cat. No. B3190091
M. Wt: 161.16 g/mol
InChI Key: UDHYHKYQEZZNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208505B2

Procedure details

A solution of 3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one (2.2 g, 11.5 mmol) and hydroxylamine hydrochloride (1.17 g, 16.8 mmol) in 45 ml dioxane/water 1:1 is heated for 2 hours at 60° C. The reaction is poured into ice-water and the precipitate is collected by filtration, washed with water, and dried in vacuo to give 1.4 g of 3-(5-isoxazolyl)phenol (75.5%). This phenolic product is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to give 1.33 g of the title epoxide (70%).
Name
3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[CH:8]=1)=[O:6].Cl.NO>O1CCOCC1.O>[O:6]1[C:5]([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=[N:2]1 |f:1.2,3.4|

Inputs

Step One
Name
3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one
Quantity
2.2 g
Type
reactant
Smiles
CN(C=CC(=O)C1=CC(=CC=C1)O)C
Name
Quantity
1.17 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1N=CC=C1C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 75.5%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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